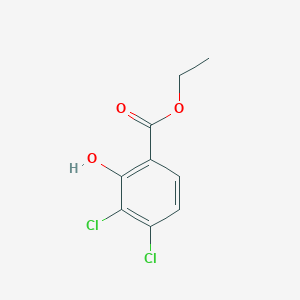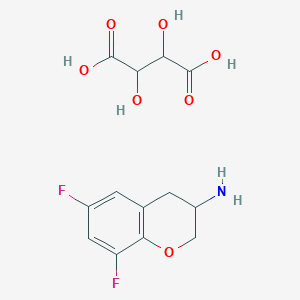![molecular formula C22H23NO2 B13677899 1-[3,5-Bis(benzyloxy)phenyl]ethanamine CAS No. 276875-34-4](/img/structure/B13677899.png)
1-[3,5-Bis(benzyloxy)phenyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine is an organic compound with a complex structure characterized by the presence of two benzyloxy groups attached to a phenyl ring, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Groups: The initial step involves the protection of the phenol groups by benzylation, using benzyl bromide and a base such as potassium carbonate in an organic solvent like acetone.
Introduction of the Ethanamine Moiety: The next step involves the introduction of the ethanamine group through a nucleophilic substitution reaction. This can be achieved by reacting the benzyloxy-protected phenyl compound with an appropriate ethanamine derivative under basic conditions.
Industrial Production Methods
Industrial production of ®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy groups play a crucial role in binding to these targets, while the ethanamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-[3,4-Bis(benzyloxy)phenyl]ethanamine
- ®-1-[3,5-Bis(benzyloxy)phenyl]propanamine
- ®-1-[3,5-Bis(benzyloxy)phenyl]butanamine
Uniqueness
®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine is unique due to the specific positioning of the benzyloxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The ethanamine moiety also provides distinct properties compared to similar compounds with different alkyl chain lengths.
Properties
CAS No. |
276875-34-4 |
|---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C22H23NO2/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14,17H,15-16,23H2,1H3 |
InChI Key |
SFCZIKBDOYFRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



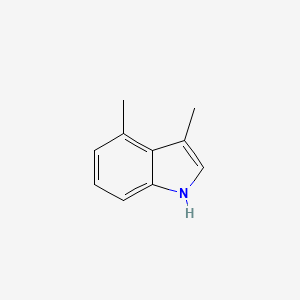



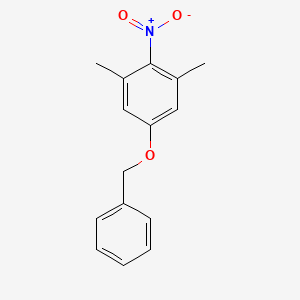
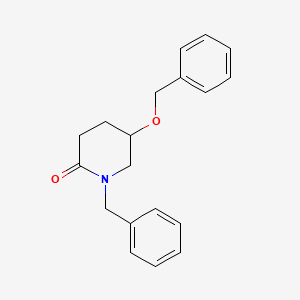
![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)

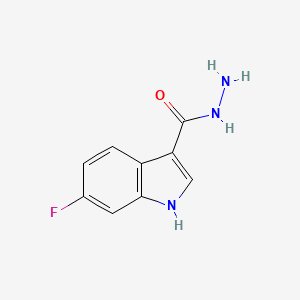
![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)
